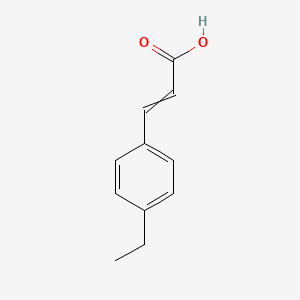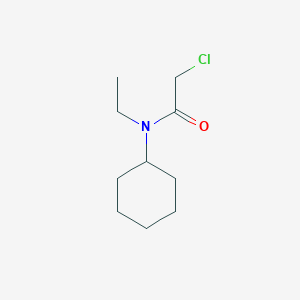
2-chloro-N-cyclohexyl-N-ethyl-acetamide
Descripción general
Descripción
2-chloro-N-cyclohexyl-N-ethyl-acetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb a specific area of the body. Lidocaine is a synthetic compound that was first synthesized in 1943 by Löfgren and Lundqvist. It is a member of the amide class of local anesthetics and is widely used due to its fast onset of action, long duration of effect, and low toxicity.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects
Lidocaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 1.5 to 2 hours. Lidocaine can cause side effects such as dizziness, headache, and nausea. It can also cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is widely used in laboratory experiments due to its fast onset of action and long duration of effect. However, its use is limited by its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several areas of research that could be explored in relation to 2-chloro-N-cyclohexyl-N-ethyl-acetamide. These include:
1. Development of new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide that are more effective and have fewer side effects.
2. Investigation of the potential use of 2-chloro-N-cyclohexyl-N-ethyl-acetamide in treating other conditions, such as neuropathic pain and arrhythmias.
3. Study of the molecular mechanisms underlying the action of 2-chloro-N-cyclohexyl-N-ethyl-acetamide on sodium channels.
4. Development of new local anesthetics based on the structure of 2-chloro-N-cyclohexyl-N-ethyl-acetamide.
Conclusion
2-chloro-N-cyclohexyl-N-ethyl-acetamide, or 2-chloro-N-cyclohexyl-N-ethyl-acetamide, is a local anesthetic that has been extensively studied for its use in medical procedures. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, resulting in a loss of sensation. Lidocaine has potential applications in treating other conditions, but its use is limited by its potential toxicity and the need for careful dosing. Future research could focus on developing new formulations of 2-chloro-N-cyclohexyl-N-ethyl-acetamide, investigating its potential use in treating other conditions, and studying its molecular mechanisms of action.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use as a local anesthetic in medical procedures. It is also used in dentistry, ophthalmology, and veterinary medicine. Lidocaine has also been studied for its potential use in treating arrhythmias, neuropathic pain, and other conditions.
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKXXKVSDIVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368439 | |
| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2567-61-5 | |
| Record name | 2-chloro-N-cyclohexyl-N-ethyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


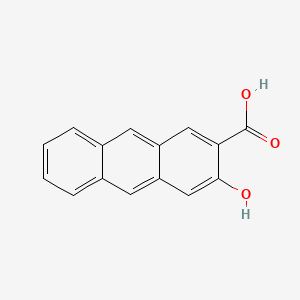

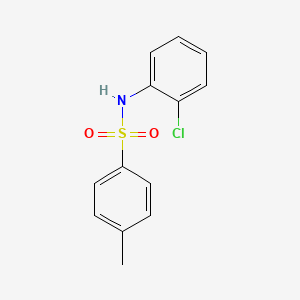
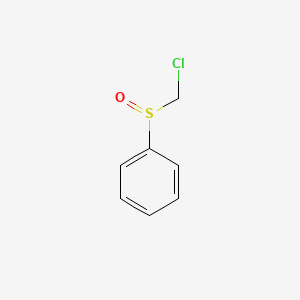


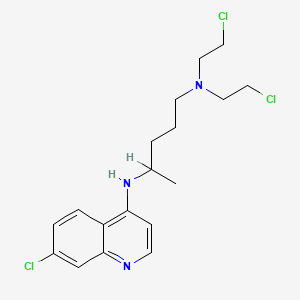

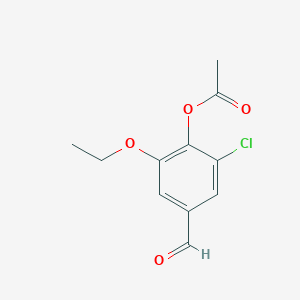
![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)


